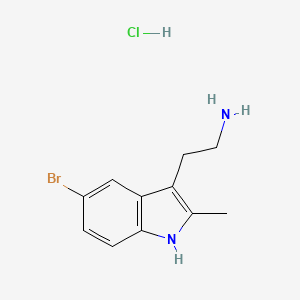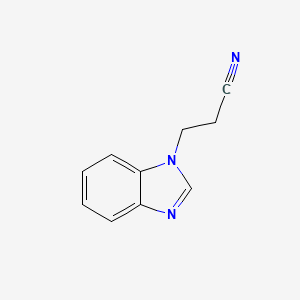
p-(Methylsulphinyl)benzaldehyde
Descripción general
Descripción
p-(Methylsulphinyl)benzaldehyde: is an organic compound with the molecular formula C8H8O2S 4-(methylsulfinyl)benzaldehyde . This compound is characterized by the presence of a benzene ring substituted with a methylsulphinyl group and an aldehyde group. It is commonly used in various chemical reactions as a reagent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of p-(Methylsulphinyl)benzaldehyde typically involves the reaction of compound 2 with sodium methyl mercaptide in the presence of a solvent under inert gas protection . Another method involves the use of p-methylsulfonyl benzaldehyde as a precursor, which is then subjected to specific reaction conditions to yield the desired product .
Industrial Production Methods: The industrial production of this compound is designed to be efficient, cost-effective, and scalable. The process involves the use of readily available raw materials, simple and convenient operations, and conditions that ensure high yield and low toxicity .
Análisis De Reacciones Químicas
Types of Reactions: p-(Methylsulphinyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form the corresponding alcohol or thiol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: p-(Methylsulphinyl)benzaldehyde is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: The compound is used in the production of dyes, fragrances, and polymers. Its unique chemical properties make it valuable in the formulation of specialty chemicals and materials .
Mecanismo De Acción
Mechanism: The mechanism of action of p-(Methylsulphinyl)benzaldehyde involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The methylsulphinyl group activates the benzene ring, making it more susceptible to electrophilic attack .
Molecular Targets and Pathways: The compound targets specific enzymes and proteins in biological systems, influencing pathways related to oxidative stress and cellular signaling. Its ability to form stable intermediates allows it to modulate biochemical reactions effectively .
Comparación Con Compuestos Similares
- p-Methylbenzaldehyde
- p-Methoxybenzaldehyde
- p-Nitrobenzaldehyde
Comparison: p-(Methylsulphinyl)benzaldehyde is unique due to the presence of the methylsulphinyl group, which imparts distinct chemical reactivity and biological activity. Compared to p-Methylbenzaldehyde, it has enhanced electrophilic properties. Unlike p-Methoxybenzaldehyde, it can undergo oxidation to form sulfoxides and sulfones. Compared to p-Nit
Propiedades
IUPAC Name |
4-methylsulfinylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-11(10)8-4-2-7(6-9)3-5-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJSGBXNOJOCJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958836 | |
| Record name | 4-(Methanesulfinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37794-15-3 | |
| Record name | 4-(Methylsulfinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37794-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Methylsulphinyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037794153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methanesulfinyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60958836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(methylsulphinyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B1334888.png)



![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)



![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)





